molecular formula C15H13N5O4 B2497979 ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate CAS No. 919841-34-2

ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate

Cat. No.: B2497979
CAS No.: 919841-34-2
M. Wt: 327.3
InChI Key: RJCXMIMGEURBEI-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a sophisticated organic compound with a complex structure that integrates multiple functional groups. This compound is significant in the realm of pharmaceutical chemistry, primarily due to its potential biological activities and applications in medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate typically involves multi-step organic reactions, starting from readily available precursors. The synthesis might involve the following steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.

  • Introduction of the phenyl group via coupling reactions.

  • Incorporation of the oxo groups through oxidation reactions.

  • Amination to introduce the amino group.

  • Esterification to form the ethyl ester.

Industrial Production Methods

Industrial production may employ large-scale batch or continuous flow synthesis, with optimized reaction conditions for yield and purity. Green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation to introduce further oxo groups or modify the existing structure.

  • Reduction: : Reduction reactions can alter the oxo groups to hydroxyl groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can modify functional groups on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenated compounds, strong nucleophiles like amines or alcohols.

Major Products Formed

The major products vary based on the reaction conditions and reagents but typically include modified pyrazolopyrimidines, derivatives with different substitution patterns, and compounds with altered oxo and amino functionalities.

Scientific Research Applications

Chemistry

Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is used as a precursor in organic synthesis and can help construct more complex molecules with potential bioactivities.

Biology

In biological studies, it serves as a tool to understand enzyme interactions and molecular pathways, particularly those involving its pyrazolopyrimidine core.

Medicine

Medicinal chemistry research investigates its potential as an inhibitor for certain enzymes or receptors, contributing to the development of therapeutic agents for various diseases.

Industry

In industrial applications, it may be used in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates.

Comparison with Similar Compounds

Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate can be compared to other pyrazolopyrimidine derivatives, highlighting its unique structure and functional group arrangement. Similar compounds include:

  • 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the ethyl ester and additional oxo group.

  • Amino-substituted pyrazolopyrimidines: : Differ in the position and nature of amino groups.

  • Various esters of pyrazolopyrimidines: : Vary in the ester group attached.

This compound stands out for its specific arrangement, which may confer unique biological activities and chemical reactivity.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial settings.

Properties

IUPAC Name

ethyl 2-oxo-2-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-24-15(23)13(21)18-19-9-16-12-11(14(19)22)8-17-20(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCXMIMGEURBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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